2-Methyl-1-octylpyridin-1-ium iodide

Description

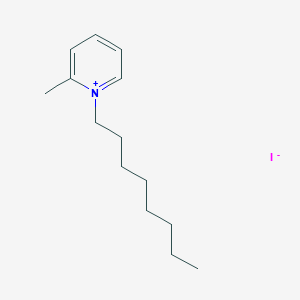

2-Methyl-1-octylpyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a methyl group at the 2-position and an octyl chain at the 1-position of the pyridinium ring, with an iodide counterion. Its molecular formula is C₁₄H₂₂IN, yielding a molecular weight of 331.24 g/mol (calculated). This compound is notable for its amphiphilic nature, combining a hydrophobic octyl chain with a hydrophilic pyridinium head. Such structural features make it suitable for applications in surfactants, phase-transfer catalysis, and ionic liquids .

Properties

CAS No. |

13515-66-7 |

|---|---|

Molecular Formula |

C14H24IN |

Molecular Weight |

333.25 g/mol |

IUPAC Name |

2-methyl-1-octylpyridin-1-ium;iodide |

InChI |

InChI=1S/C14H24N.HI/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

KMVOOKOZLJDARA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-octylpyridin-1-ium iodide typically involves the alkylation of 2-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common.

Complex Formation: The compound can form complexes with transition metals, which can alter its chemical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. Reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

Complex Formation: Transition metal salts like palladium chloride or platinum chloride are used in the presence of coordinating solvents.

Major Products Formed

Nucleophilic Substitution: Products include 2-Methyl-1-octylpyridin-1-ium chloride, bromide, or hydroxide.

Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the pyridinium ion.

Complex Formation: Metal-pyridinium complexes with varying stoichiometries.

Scientific Research Applications

2-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methyl-1-octylpyridin-1-ium iodide involves its ability to interact with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Iodides

Structural and Physical Properties

The table below summarizes key differences between 2-methyl-1-octylpyridin-1-ium iodide and analogous pyridinium iodides:

Key Observations:

- Alkyl Chain Impact: The octyl group in this compound enhances lipophilicity, making it more soluble in non-polar media compared to shorter-chain analogs like 2-methylpyridin-1-ium-1-amine iodide, which exhibits higher water solubility .

- Electronic Effects: The styryl and dimethylamino groups in 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide introduce conjugation and electron-donating properties, enabling applications in light-sensitive materials .

- Thermal Stability : The bipyridyl structure in 1-methyl-2-(2-pyridyl)pyridinium iodide contributes to a higher melting point (149°C) due to extended π-π interactions .

Reactivity and Functional Utility

- Surfactant Behavior: The amphiphilicity of this compound facilitates micelle formation in non-aqueous systems, distinguishing it from purely hydrophilic analogs like 2-methylpyridin-1-ium-1-amine iodide .

- Catalytic Activity : Compared to the bipyridyl derivative, the octyl chain in the target compound improves solubility in organic reaction media, enhancing its efficacy as a phase-transfer catalyst .

- Optoelectronic Potential: Styryl-substituted derivatives (e.g., 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide) exhibit superior charge-transfer properties, making them more suitable for photovoltaic applications than alkyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.